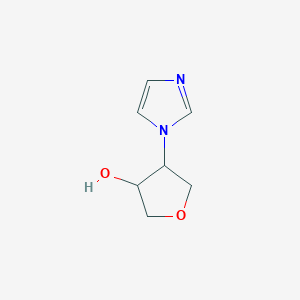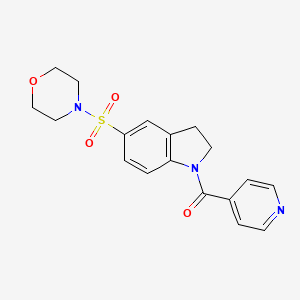
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Mechanism of Action
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone targets the MDM2-p53 interaction, which is a crucial pathway for cancer cell survival and proliferation. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in cell cycle regulation and apoptosis. This compound disrupts the MDM2-p53 interaction, leading to the activation of p53 and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. This compound has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone has several advantages for lab experiments, including its high potency, specificity, and selectivity for the MDM2-p53 interaction. However, this compound has some limitations, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Future Directions
There are several future directions for 5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone research, including the development of more potent and stable analogs, the optimization of drug delivery systems, and the investigation of its potential applications in combination therapy with other cancer treatments. This compound can also be studied for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in inhibiting cancer cell growth by targeting the MDM2-p53 interaction. This compound has several advantages for lab experiments, including its high potency and specificity, but also has some limitations, including its low solubility and stability. Further research is needed to optimize this compound for clinical use and investigate its potential applications in combination therapy and other diseases.
Synthesis Methods
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone can be synthesized using a multistep process that involves the reaction of 5-bromoindoline with 4-pyridylboronic acid, followed by the reaction with morpholine and sulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone has been extensively studied for its potential applications in cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, breast cancer, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-18(14-3-6-19-7-4-14)21-8-5-15-13-16(1-2-17(15)21)26(23,24)20-9-11-25-12-10-20/h1-4,6-7,13H,5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLITZNBRMYYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

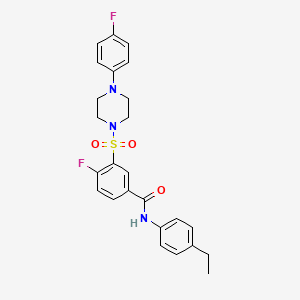

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)

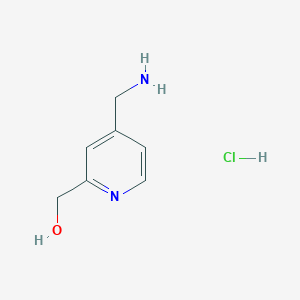
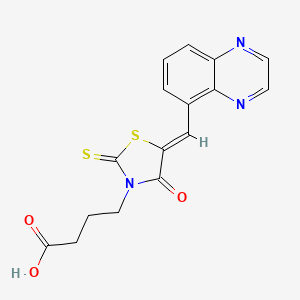
![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)
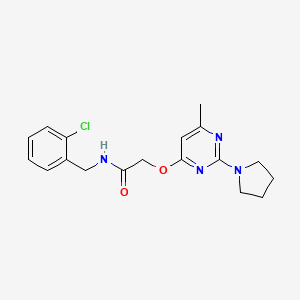

![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)

